molecular formula C11H10O4 B1412877 4-(3-Formylphenyl)-3-oxobutanoic acid CAS No. 869624-78-2

4-(3-Formylphenyl)-3-oxobutanoic acid

Cat. No.: B1412877
CAS No.: 869624-78-2
M. Wt: 206.19 g/mol
InChI Key: BEVWDMQLADLUAP-UHFFFAOYSA-N
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Description

4-(3-Formylphenyl)-3-oxobutanoic acid (CAS 869624-78-2) is a high-purity chemical compound with the molecular formula C 11 H 10 O 4 and a molecular weight of 206.19 . This compound serves as a valuable, multi-functional synthetic intermediate in organic and medicinal chemistry research. Its structure incorporates two key reactive sites: a formyl group (aldehyde) on the phenyl ring and a 3-oxobutanoic acid (β-keto acid) chain. The aldehyde functionality is amenable to condensation reactions, such as the formation of imines or heterocycles, while the β-keto acid moiety can participate in decarboxylative reactions and chelate to metals, making it useful in constructing complex molecular architectures . Researchers can employ this reagent as a precursor for synthesizing various pharmacologically active molecules; for instance, structurally similar formylphenyl-oxobutanoic acid derivatives are utilized in automated nanoscale synthesis to create diverse quinazoline libraries, which are privileged structures in drug discovery . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any human use. Proper safety procedures should be followed during handling.

Properties

CAS No.

869624-78-2

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-(3-formylphenyl)-3-oxobutanoic acid

InChI

InChI=1S/C11H10O4/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15/h1-4,7H,5-6H2,(H,14,15)

InChI Key

BEVWDMQLADLUAP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C=O)CC(=O)CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C=O)CC(=O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 3-oxobutanoic acid derivatives are heavily influenced by substituents at the fourth carbon. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(3-Formylphenyl)-3-oxobutanoic acid 3-Formylphenyl C₁₁H₁₀O₄ 206.19* Hypothesized intermediate in aromatic alkaloid pathways (inferred from analogs) N/A
4-(1-Methyl-2-pyrrolidinyl)-3-oxobutanoic acid 1-Methyl-2-pyrrolidinyl C₉H₁₃NO₃ 199.21 Precursor to tropinone in Atropa belladonna; synthesized via AbPYKS (type III PKS) [1, 4, 9]
4-(1-Methyl-2-piperidinyl)-3-oxobutanoic acid 1-Methyl-2-piperidinyl C₁₀H₁₅NO₃ 213.23 Hypothesized intermediate in granatane alkaloid (e.g., pseudopelletierine) biosynthesis [5]
4-(4-Bromophenyl)-3-oxobutanoic acid ethyl ester 4-Bromophenyl (ethyl ester) C₁₂H₁₃BrO₃ 285.13 Synthetic intermediate; density: 1.39 g/cm³; used in medicinal chemistry [13]
4-(4-Fluorophenyl)-4-oxobutanoic acid 4-Fluorophenyl C₁₀H₉FO₃ 196.18 Potential UV filter or pharmaceutical precursor [15]

*Calculated using ChemDraw.

Key Observations:
  • Substituent Diversity : The 3-formylphenyl group in the target compound introduces aromaticity and electrophilicity, contrasting with the alicyclic pyrrolidinyl/piperidinyl groups in tropane/granatane intermediates. This difference likely impacts reactivity and metabolic fate.
  • Biosynthetic Relevance : The pyrrolidinyl/piperidinyl analogs are directly involved in alkaloid biosynthesis, whereas aryl-substituted derivatives (e.g., bromophenyl or fluorophenyl) are typically synthetic intermediates .

Physicochemical and Functional Comparisons

Acid Dissociation Constants (pKa)
  • 3-Oxobutanoic Acid Backbone: The β-keto group confers acidity (pKa ~3.5–4.5). Substituents like electron-withdrawing halogens (e.g., Br, F) or formyl groups further lower pKa, enhancing solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Formylphenyl)-3-oxobutanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Michael-type additions. For example, Michael additions using thioglycolic acid and α,β-unsaturated ketones (e.g., (E)-4-aryl-4-oxo-2-butenoic acids) are common. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst loading (e.g., 5–10 mol% Lewis acids). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating enantiomers, as racemic mixtures often form .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on 1H^1H NMR signals for the formyl proton (δ 9.8–10.2 ppm) and α-keto proton (δ 3.2–3.5 ppm). 13C^{13}C NMR should confirm the ketone (δ 200–210 ppm) and carboxylic acid (δ 170–175 ppm) groups .
  • IR : Look for C=O stretches (1680–1720 cm1^{-1}) and O-H (carboxylic acid) bands (2500–3300 cm1^{-1}).
  • LC/MS : Use MRM (multiple reaction monitoring) in positive-ion mode (e.g., m/z 186.1 > 84) to track reaction intermediates and quantify yield .

Q. What is the compound's role in natural product biosynthesis, particularly in alkaloid formation, and what experimental approaches validate these pathways?

  • Methodological Answer : The compound serves as a precursor in tropane alkaloid biosynthesis. In Atropa belladonna, the polyketide synthase AbPYKS catalyzes its formation from malonyl-CoA and N-methyl-Δ1-pyrrolinium. Validation involves:

  • Gene silencing (VIGS) to observe reduced tropinone levels.
  • LC/MS/MS to detect intermediates like 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (m/z 186.1) in plant extracts.
  • Enzyme assays with 14C^{14}C-labeled substrates to trace carbon flow .

Advanced Research Questions

Q. How do stereochemical variations in this compound affect its biological activity, and what strategies exist to control stereochemistry during synthesis?

  • Methodological Answer : Stereochemistry impacts interactions with enzymes (e.g., cytochrome P450s) and receptor binding. To control stereochemistry:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation.
  • Employ asymmetric catalysis (e.g., BINOL-derived ligands with Ti(OiPr)4_4).
  • Analyze enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Racemic mixtures observed in biosynthetic pathways (e.g., hygrine formation) require enzymatic resolution studies .

Q. What mechanisms explain the compound's participation in multicomponent reactions, and how can computational modeling guide reaction optimization?

  • Methodological Answer : The α,β-unsaturated ketone moiety enables Michael additions, while the formyl group participates in nucleophilic acyl substitutions. Key mechanisms include:

  • Decarboxylative Mannich condensation : Spontaneous cyclization in biosynthetic pathways (e.g., tropinone formation).
  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G* basis set) to predict regioselectivity in Friedel-Crafts reactions.
  • MD simulations : Study solvent effects on reaction kinetics (e.g., water vs. DMSO) .

Q. How should researchers resolve contradictions between theoretical predictions and experimental data regarding the compound's reactivity?

  • Methodological Answer :

  • Isotopic labeling : Use 18O^{18}O-labeled water to track oxygen incorporation during hydrolysis (e.g., tert-butyl ester cleavage).
  • Side-product analysis : Identify unexpected byproducts (e.g., cuscohygrine in AbPYKS reactions) via high-resolution MS and 1H^1H-13C^{13}C HSQC NMR.
  • Kinetic isotope effects (KIEs) : Compare kH/kDk_{H}/k_{D} to distinguish between concerted and stepwise mechanisms in decarboxylative reactions .

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